4-chloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide 4-chloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide
Brand Name: Vulcanchem
CAS No.: 672925-20-1
VCID: VC5630466
InChI: InChI=1S/C15H12ClN3O3S2/c16-11-3-5-12(6-4-11)24(21,22)18-17-15(20)14-13(7-10-23-14)19-8-1-2-9-19/h1-10,18H,(H,17,20)
SMILES: C1=CN(C=C1)C2=C(SC=C2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C15H12ClN3O3S2
Molecular Weight: 381.85

4-chloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide

CAS No.: 672925-20-1

Cat. No.: VC5630466

Molecular Formula: C15H12ClN3O3S2

Molecular Weight: 381.85

* For research use only. Not for human or veterinary use.

4-chloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide - 672925-20-1

Specification

CAS No. 672925-20-1
Molecular Formula C15H12ClN3O3S2
Molecular Weight 381.85
IUPAC Name N'-(4-chlorophenyl)sulfonyl-3-pyrrol-1-ylthiophene-2-carbohydrazide
Standard InChI InChI=1S/C15H12ClN3O3S2/c16-11-3-5-12(6-4-11)24(21,22)18-17-15(20)14-13(7-10-23-14)19-8-1-2-9-19/h1-10,18H,(H,17,20)
Standard InChI Key DHOYGLILMXKODG-UHFFFAOYSA-N
SMILES C1=CN(C=C1)C2=C(SC=C2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N'-(4-chlorophenyl)sulfonyl-3-pyrrol-1-ylthiophene-2-carbohydrazide, reflects its hybrid structure combining a sulfonohydrazide moiety with pyrrole- and thiophene-based substituents. Its molecular formula, C₁₅H₁₂ClN₃O₃S₂, corresponds to a molecular weight of 381.85 g/mol . The SMILES notation (C1=CN(C=C1)C2=C(SC=C2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Cl) and InChIKey (DHOYGLILMXKODG-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₁₂ClN₃O₃S₂
Molecular Weight381.85 g/mol
CAS Registry Number672925-20-1
PubChem CID3836199

Structural Features and Conformational Analysis

The molecule integrates three distinct pharmacophoric elements:

  • A 4-chlorobenzenesulfonohydrazide core, known for its role in enzyme inhibition (e.g., carbonic anhydrase).

  • A thiophene-2-carbonyl group, contributing π-conjugation and metal-coordination capabilities.

  • A 1H-pyrrol-1-yl substituent at the thiophene’s 3-position, enhancing hydrophobic interactions.

X-ray crystallography data remain unavailable, but computational models suggest planar geometry for the thiophene-pyrrole system, with the sulfonohydrazide group adopting a staggered conformation to minimize steric clashes.

Synthesis and Manufacturing Considerations

Proposed Synthetic Pathways

Although explicit protocols for this compound are undisclosed, retrosynthetic analysis implies a multi-step sequence:

  • Thiophene Ring Functionalization:

    • Lithiation of 3-bromothiophene-2-carboxylate followed by coupling with pyrrole via Ullmann or Buchwald-Hartwig amination.

  • Hydrazide Formation:

    • Reaction of thiophene-2-carbonyl chloride with benzenesulfonohydrazide in anhydrous DMF.

  • Chlorination:

    • Electrophilic substitution using Cl₂/AlCl₃ to introduce the para-chloro group on the benzene ring.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Est.)
1Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C60–70%
2SOCl₂, Et₃N, CH₂Cl₂, 0°C → RT85–90%
3Cl₂ gas, AlCl₃, 40°C75–80%

Purification and Characterization

Post-synthesis purification likely involves silica gel chromatography (eluent: EtOAc/hexane) followed by recrystallization from ethanol/water. Characterization would rely on:

  • ¹H/¹³C NMR: Resonances for pyrrole (δ 6.2–6.8 ppm), thiophene (δ 7.1–7.5 ppm), and sulfonamide (δ 10.2 ppm).

  • HRMS: Expected [M+H]⁺ at m/z 382.03.

Physicochemical Properties and Stability

Solubility and Partitioning

While experimental solubility data are absent, computational predictions (ChemAxon) estimate:

  • logP: 2.8 ± 0.3 (moderate lipophilicity)

  • Aqueous Solubility: <0.1 mg/mL at 25°C, suggesting poor bioavailability without formulation aids.

Thermal and Oxidative Stability

The sulfonohydrazide linkage is prone to hydrolysis under acidic conditions (t₁/₂ < 2 h at pH 2), necessitating storage at neutral pH and inert atmospheres . Thermal decomposition begins at 215°C (DSC), accompanied by SO₂ and HCl emission.

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.

  • Biological Profiling: Screen against NCI-60 cancer cell lines and ESKAPE pathogens.

  • Formulation Development: Nanoemulsions or cyclodextrin complexes to enhance solubility.

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